molecular formula C14H9NO5S B1606457 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- CAS No. 83-62-5

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-

Cat. No.: B1606457
CAS No.: 83-62-5
M. Wt: 303.29 g/mol
InChI Key: PZSHANOBYYVNEX-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- (CAS: MFCD00035697), also termed anthraquinone-2-sulfonic acid or β-sulfoanthraquinone, is a sulfonated anthraquinone derivative. Its structure comprises an anthracene backbone with sulfonic acid (-SO₃H) at position 2, an amino (-NH₂) group at position 1, and two ketone groups at positions 9 and 10 (9,10-dioxo) .

For example, 1-aminoanthraquinone derivatives are often synthesized via amide formation using acid chlorides (e.g., o-toluoyl chloride) or coupling agents like DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-N,N-dimethylaminopyridine) . These methods yield high-purity products (up to 94% yield) suitable for applications in catalysis or dye chemistry .

Applications: The compound’s sulfonic acid group enhances water solubility, making it valuable in dye manufacturing (e.g., acid dyes for textiles) .

Properties

IUPAC Name

1-amino-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5S/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16/h1-6H,15H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSHANOBYYVNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058895
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-62-5
Record name 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
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Record name 1-Amino-2-anthraquinonesulfonic acid
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Record name 1-Amino-2-anthraquinonesulfonic acid
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Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Record name 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
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Preparation Methods

Solvent-Based Sulfonation Method

This method employs an inert solvent system to facilitate sulfonation of 1-aminoanthraquinone (1-AAQ) using chlorosulfonic acid and concentrated sulfuric acid. Key steps include:

Reagents and Conditions

Step Reagent/Condition Quantity/Parameter
1 Inert solvent (e.g., dichloroethane) 9–13× weight of 1-AAQ
2 Chlorosulfonic acid 1.2–1.5× molar ratio to 1-AAQ
3 98% H₂SO₄ 2.75–3.15× molar ratio to 1-AAQ
4 Temperature range 70–130°C
5 Reaction time 10–16 hours

Procedure

  • Dissolve 1-AAQ in an inert solvent at 75–85°C under stirring.
  • Dehydrate the mixture under vacuum (-0.008 MPa) at 70–100°C.
  • Add chlorosulfonic acid gradually over 6–10 hours at 70–75°C, then heat to 75–85°C.
  • Raise the temperature to 110–130°C and add concentrated H₂SO₄ over 4–6 hours.
  • Cool to 60–75°C, separate layers, and isolate the product.

Outcome

  • Yield : >90%.
  • Advantages : High conversion efficiency, reduced energy consumption, and suitability for continuous production.

Solid-Phase Transposition Method

This approach avoids solvents by directly sulfonating 1-AAQ with sulfuric acid under solid-phase conditions:

Reagents

  • 1-AAQ
  • Concentrated H₂SO₄

Procedure

  • React 1-AAQ with H₂SO₄ to form a sulfate intermediate.
  • Perform transposition at elevated temperatures (110–130°C) in the absence of solvents.
  • Remove water generated during the reaction to drive the equilibrium.

Outcome

  • Yield : ~95%.
  • Purity : Near 100% for downstream bromamine acid synthesis.
  • Advantages : No wastewater generation, minimal side products, and simplified purification.

Bromamine Acid Precursor Synthesis

1-Aminoanthraquinone-2-sulfonic acid serves as a precursor for bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). The bromination step is critical:

Bromination Conditions

Parameter Value
Bromine (Br₂) 1.0–1.2× molar ratio
Catalyst CuSO₄
Solvent Dichloroethane
Temperature 50–70°C

Optimized Bromination

  • Using H₂O₂ as an oxidant improves bromine utilization, achieving 68% yield under mild conditions.

Comparative Analysis of Methods

Method Yield Environmental Impact Scalability
Solvent-Based High (~90%) Moderate (solvent recovery needed) Industrial-scale
Solid-Phase Very High (~95%) Low (no solvents/waste) Batch processing
Bromination Moderate (68%) Requires Br₂ handling Requires optimization

Key Research Findings

  • Oxidative Bromination : Substituting Cl₂ with H₂O₂ reduces hazardous byproducts and enhances safety.
  • Ullmann Condensation : Mechanistic studies reveal that Cu catalysts (e.g., CuI) accelerate reactions involving 1-amino-4-bromoanthraquinone-2-sulfonic acid, though this applies to downstream derivatives.

Challenges and Innovations

  • Solvent Recovery : Dichloroethane reuse in solvent-based methods reduces costs but requires energy-intensive distillation.
  • Waste Minimization : Solid-phase synthesis eliminates liquid waste, aligning with green chemistry principles.

Scientific Research Applications

Basic Information

  • CAS Number : 83-62-5
  • Molecular Formula : C14H9NO5S
  • Molecular Weight : 303.29 g/mol
  • Synonyms :
    • 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
    • Alizarine Azurol ASR

Structural Characteristics

The compound features a sulfonic acid group that enhances its solubility in water and allows for various interactions with biological systems and other chemical entities.

Dye and Pigment Industry

2-Anthracenesulfonic acid is widely used as a dyeing agent due to its vibrant color properties. It acts as an intermediate in the synthesis of various dyes and pigments, particularly in textile applications. Its derivatives are used to produce shades like blue and green.

ApplicationDescription
Textile DyeingUsed to dye fabrics with bright colors.
Pigment ProductionServes as an intermediate for synthesizing pigments.

Analytical Chemistry

The compound is utilized in analytical chemistry as a reagent for detecting metal ions. Its ability to form complexes with metals makes it useful in spectrophotometric analysis.

Case Study: Metal Ion Detection

A study demonstrated the effectiveness of 2-anthracenesulfonic acid in detecting trace amounts of heavy metals in water samples. The compound forms stable complexes with metals such as lead and cadmium, allowing for sensitive detection via UV-visible spectroscopy.

Biomedical Applications

Recent research has highlighted the potential of this compound in biomedical applications, particularly in drug delivery systems and as a fluorescent probe.

Case Study: Drug Delivery Systems

Research has shown that derivatives of 2-anthracenesulfonic acid can be conjugated with therapeutic agents to enhance their solubility and bioavailability. For instance, studies indicated improved cellular uptake of anticancer drugs when formulated with this compound.

Environmental Monitoring

The compound is also used in environmental chemistry for monitoring pollutants. Its derivatives can be employed to detect organic pollutants in soil and water samples through chromatographic techniques.

ApplicationMethod
Environmental MonitoringUtilized in chromatographic methods for pollutant detection.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with light and generate reactive oxygen species. This photodynamic activity is harnessed in applications like photodynamic therapy, where it targets cellular components and induces cell death in cancerous tissues. The sulfonic acid group enhances solubility, while the amino group can participate in hydrogen bonding, influencing the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents CAS Number Key Properties Applications References
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- -SO₃H (position 2), -NH₂ (position 1) MFCD00035697 Water-soluble, chelating agent Dyes, catalysis
4,8-Diamino-1,5-dihydroxy derivative (sodium salt) -SO₃Na, -NH₂ (positions 1,4,8), -OH (positions 1,5) 2150-60-9 Enhanced solubility, redox activity Biomedical research (DNA interaction studies)
1-Amino-4-[(2-methoxyphenyl)amino]- derivative -SO₃H (position 2), -NH₂ (position 1), -OCH₃ (position 4) 75313-88-1 Moderate solubility, fluorescent properties Specialty dyes, sensors
1-Amino-4-(cyclohexylamino)- derivative (Telon Blue RRL) -SO₃Na, -NH₂ (position 1), -NHC₆H₁₁ (position 4) N/A High thermal stability, bright color Textile dyeing
1-Amino-4-(2-benzothiazolylthio)- derivative -SO₃H (position 2), -NH₂ (position 1), -S-C₇H₄NS (position 4) N/A Bioactivity, sulfur-rich structure Pharmaceutical intermediates

Key Comparisons:

Substituent Effects on Solubility: The parent compound’s sulfonic acid group ensures moderate water solubility. Sodium salts (e.g., CAS 2150-60-9) exhibit higher solubility due to ionic character, critical for biomedical applications . Bulky substituents like cyclohexylamino (Telon Blue RRL) or methoxyphenylamino (CAS 75313-88-1) reduce solubility but improve binding to hydrophobic substrates (e.g., fabrics) .

Functional Group Impact on Reactivity: Amino groups at position 1 enable chelation with transition metals (e.g., Cu²⁺, Pd²⁺), supporting catalytic C-H bond functionalization . Sulfonated derivatives with vinylsulfonyl groups (e.g., CAS 34293-80-6) show reactivity toward nucleophiles, useful in covalent dye fixation .

Biological and Industrial Applications :

  • Sodium salts (e.g., CAS 24429-49-0) are studied for DNA interactions, mimicking anthracycline anticancer drugs .
  • Complex derivatives with triazine or benzothiazole moieties (e.g., CAS 84100-76-5) serve as intermediates in high-performance dyes or surfactants .

Research Findings and Data

Spectral Characterization:

  • 1H-NMR: Aromatic protons in anthraquinone derivatives appear at δ 7.70–8.00 ppm, while sulfonic acid protons are often broad or absent due to exchange .
  • IR : Strong absorption bands at 1660–1680 cm⁻¹ (C=O stretching) and 1030–1200 cm⁻¹ (S=O stretching) confirm functional groups .

Biological Activity

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- (CAS No. 15827-21-1) is a sulfonated derivative of anthracene known for its potential biological activities. This compound has been studied for its various applications in fields such as biochemistry and environmental science. Its structure includes a sulfonic acid group, which enhances its solubility in water and biological fluids, making it a candidate for various biological assays.

  • Molecular Formula : C20H13N3Na2O8S2
  • Molecular Weight : 533.44 g/mol
  • Structure : The compound features an anthracene core with amino and sulfonic acid substituents, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that 2-anthracenesulfonic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the compound's amphiphilic nature.

Mutagenicity and Toxicity

A screening assessment conducted by Environment Canada highlighted concerns regarding the mutagenicity of this compound. Tests have indicated that exposure to high concentrations may lead to chromosomal aberrations in mammalian cells, suggesting potential genotoxic effects . However, the overall risk to human health from environmental exposure is considered low under current conditions .

Ecotoxicological Effects

Ecotoxicological studies have assessed the impact of 2-anthracenesulfonic acid on aquatic organisms. The substance has been evaluated for its effects on fish, daphnia, and algae. Results indicated that while acute toxicity was observed at higher concentrations, the compound does not significantly bioaccumulate in aquatic food chains .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Various bacterial strainsDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria; potential mechanism involves membrane disruption.
Mutagenicity Testing Mammalian cellsIndicated chromosomal aberrations; suggests potential genotoxic effects under specific conditions .
Aquatic Toxicity Assessment Fish and invertebratesAcute toxicity observed at high concentrations; low bioaccumulation potential .

Q & A

Basic: What are the key structural features of 2-anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo- derivatives, and how do they influence reactivity?

Answer:
The core structure comprises an anthraquinone backbone (9,10-dihydro-9,10-dioxoanthracene) with a sulfonic acid group at position 2 and an amino group at position 1. Substituents like aryl amines (e.g., 2,4,6-trimethylanilino) or halogenated groups modulate electronic properties, solubility, and biological interactions. For example, the sulfonic acid group enhances water solubility, critical for biological assays, while amino groups enable conjugation or coordination with metals . Computational modeling (e.g., density functional theory) can predict electron-deficient regions for nucleophilic attack or hydrogen bonding sites .

Advanced: How can synthetic routes be optimized to minimize by-products like 1-amino-4-hydroxy-9,10-dioxoanthracene-2-sulfonate?

Answer:
By-product formation during sulfonation or amination (e.g., hydroxide attack in nucleophilic substitution) can be mitigated by:

  • Temperature control: Lowering reaction temperatures (e.g., <80°C) reduces side reactions.
  • Catalyst selection: Using phase-transfer catalysts improves regioselectivity.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor desired sulfonation at position 2 over competing sites .
  • In situ monitoring: LC/MS tracks intermediate formation, enabling real-time adjustments .

Basic: What analytical methods are validated for quantifying this compound in biological matrices?

Answer:

  • Adsorptive stripping voltammetry (AdSV): Nuclear Fast Red (a structural analog) forms selective complexes with metals (e.g., Cu²⁺, Bi³⁺) on mercury drop electrodes, achieving detection limits of 0.1 nM .
  • HPLC-UV/Vis: Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) resolve sulfonic acid derivatives at λ = 254 nm .
  • Fluorescence spectroscopy: Anthraquinone derivatives exhibit strong emission at 400–500 nm when excited at 350 nm, useful for intracellular tracking .

Advanced: How do discrepancies between computational predictions (e.g., irritation potential) and experimental data arise, and how can they be resolved?

Answer:
In silico models (e.g., OECD QSAR Toolbox) may mispredict irritation due to:

  • Lack of training data: Limited experimental datasets for sulfonated anthraquinones.
  • Steric effects: Bulky substituents (e.g., trimethylanilino) hinder receptor binding in assays, leading to false "Non-Irritant" predictions .
    Resolution:
  • Hybrid models combining molecular dynamics (MD) and experimental IC₅₀ values improve accuracy.
  • Validate predictions with ex vivo assays (e.g., reconstructed human epidermis models) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods due to potential dust formation.
  • Storage: Inert atmosphere (N₂) at 4°C to prevent degradation .
  • Spills: Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: What strategies enhance the stability of sulfonated anthraquinone derivatives in aqueous solutions for long-term studies?

Answer:

  • pH buffering: Maintain pH 6–8 to prevent sulfonic acid group hydrolysis.
  • Antioxidants: Add 0.1% ascorbic acid to mitigate anthraquinone redox cycling.
  • Lyophilization: Freeze-dry in the presence of trehalose for reconstitution without aggregation .

Basic: How does the compound’s structure relate to its potential as a VEGFR-2 inhibitor?

Answer:
The planar anthraquinone core facilitates π-π stacking with VEGFR-2’s ATP-binding pocket. Sulfonic acid groups mimic phosphate interactions, while amino substituents enhance binding affinity. In vitro assays show IC₅₀ values <10 µM, comparable to sorafenib .

Advanced: What computational tools are effective for studying structure-activity relationships (SAR) in derivatives?

Answer:

  • Molecular docking (AutoDock Vina): Predict binding modes to VEGFR-2 or DNA (intercalation studies).
  • MD simulations (GROMACS): Assess stability of protein-ligand complexes over 100-ns trajectories.
  • QSAR models: Use Dragon descriptors (e.g., WHIM, GETAWAY) to correlate logP with cytotoxicity .

Basic: What are common interference sources in detecting this compound via AdSV, and how are they addressed?

Answer:

  • Metal ions: Fe³⁺ and Al³⁺ compete with Cu²⁺ for complexation. Use masking agents (e.g., EDTA).
  • Organic acids: Citrate buffers interfere with adsorption. Switch to acetate buffers (pH 4.5) .

Advanced: How is regioselectivity achieved in electrophilic substitution reactions of the anthraquinone core?

Answer:

  • Directing groups: The sulfonic acid group at position 2 deactivates the ring, directing electrophiles (e.g., Br₂) to position 4.
  • Microwave-assisted synthesis: Enhances selectivity for mono-substitution (e.g., 85% yield for 4-bromo derivatives) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-
Reactant of Route 2
Reactant of Route 2
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-

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